molecular formula C18H23FN2O2 B6500671 2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide CAS No. 954666-99-0

2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide

Cat. No.: B6500671
CAS No.: 954666-99-0
M. Wt: 318.4 g/mol
InChI Key: FQQNSKMFAXQWQP-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a synthetic organic compound with potential applications in various fields of scientific research. It features a cyclopentyl group, a fluorophenyl group, and a pyrrolidinone structure, which contribute to its unique chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide typically involves multi-step reactions starting from readily available starting materials. Here is a simplified pathway:

  • Formation of Intermediate Pyrrolidinone: : The initial step involves the synthesis of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl from suitable precursors through cyclization reactions.

  • Acylation Reaction: : The next step involves the acylation of the intermediate with 2-cyclopentylacetamide in the presence of suitable reagents like acyl chlorides or anhydrides.

  • Purification: : Finally, the product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Industrial Production Methods

Industrial-scale production would optimize the reaction conditions for higher yields and reduced costs. This might include:

  • Continuous flow synthesis to enhance reaction efficiency.

  • Use of catalysts to speed up reaction rates.

  • Advanced purification techniques for large-scale separation.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation, typically resulting in the formation of more oxygenated derivatives.

  • Reduction: : Reduction reactions can lead to the formation of less oxygenated derivatives.

  • Substitution: : The compound is subject to various substitution reactions, especially on the fluorophenyl and cyclopentyl groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Halogens, nucleophiles such as amines or alkoxides.

Major Products Formed

  • Oxidation typically leads to ketones or alcohols.

  • Reduction could produce simpler amines or alkanes.

  • Substitution reactions yield derivatives with altered functional groups, impacting their reactivity and properties.

Scientific Research Applications

2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide finds applications in:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for therapeutic potential in treating specific diseases.

  • Industry: : Employed in the development of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action depends on its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes or receptors to which the compound binds.

  • Pathways: : The binding induces a conformational change or inhibits an enzymatic activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide: : Similar structure but with a chlorine atom instead of fluorine.

  • 2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide: : Similar structure with a methyl group instead of fluorine.

Uniqueness

  • Fluorophenyl Group: : The presence of a fluorine atom imparts unique electronic properties and enhances its potential biological activity compared to chlorine or methyl derivatives.

Properties

IUPAC Name

2-cyclopentyl-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-15-5-7-16(8-6-15)21-12-14(10-18(21)23)11-20-17(22)9-13-3-1-2-4-13/h5-8,13-14H,1-4,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQNSKMFAXQWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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